![molecular formula C9H12BFO3 B13996695 (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid](/img/structure/B13996695.png)
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a hydroxypropan-2-yl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with appropriate reagents to introduce the fluoro and hydroxypropan-2-yl substituents. One common method involves the use of Suzuki-Miyaura coupling reactions, where the phenylboronic acid derivative is coupled with a fluoro-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high yields. The use of automated systems also minimizes the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydroxy compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids, such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the fluoro group results in hydroxy-substituted compounds .
Scientific Research Applications
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluoro and hydroxypropan-2-yl substituents enhance the compound’s binding affinity and specificity for its targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluoro and hydroxypropan-2-yl substituents, making it less specific in its interactions.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but with a hydroxymethyl group instead of a hydroxypropan-2-yl group.
3-Formylphenylboronic acid: Contains a formyl group instead of the fluoro and hydroxypropan-2-yl groups.
Uniqueness
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both fluoro and hydroxypropan-2-yl substituents, which confer distinct chemical properties and reactivity. These substituents enhance the compound’s stability, binding affinity, and specificity, making it a valuable reagent in various scientific applications .
Properties
Molecular Formula |
C9H12BFO3 |
---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
[3-fluoro-5-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-9(2,12)6-3-7(10(13)14)5-8(11)4-6/h3-5,12-14H,1-2H3 |
InChI Key |
JJVRONDZSGZMJN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(C)(C)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.